molecular formula C11H14N2OS B2737542 1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2165070-03-9

1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2737542
CAS No.: 2165070-03-9
M. Wt: 222.31
InChI Key: KNUPXYTWHVGRBC-UHFFFAOYSA-N
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Description

The compound “1-[4-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a prop-2-en-1-one group (a carbon chain with a double bond and a ketone functional group), and a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reaction conditions and the other reactants present. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The piperidine ring can act as a base, and the double bond in the prop-2-en-1-one group can participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazole ring and the ketone group would increase its solubility in polar solvents . The exact properties would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Standard safety precautions for handling organic compounds should be followed .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, given the prevalence of piperidine and thiazole rings in bioactive compounds . Additionally, new synthetic routes could be developed to improve the efficiency and selectivity of its synthesis .

Properties

IUPAC Name

1-[4-(1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-10(14)13-6-3-9(4-7-13)11-12-5-8-15-11/h2,5,8-9H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUPXYTWHVGRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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